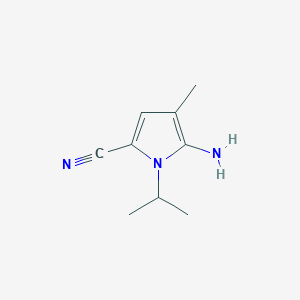

5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile

Description

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

5-amino-4-methyl-1-propan-2-ylpyrrole-2-carbonitrile |

InChI |

InChI=1S/C9H13N3/c1-6(2)12-8(5-10)4-7(3)9(12)11/h4,6H,11H2,1-3H3 |

InChI Key |

LFXLLFRMWVKRHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=C1)C#N)C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an α,β-unsaturated nitrile, in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyrrole compounds .

Scientific Research Applications

Pharmaceutical Development

Research indicates that 5-amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile can serve as a scaffold for developing new pharmaceuticals targeting various diseases. Its unique structure allows for modifications that can enhance its efficacy against specific biological targets. For instance:

- Norepinephrine and Serotonin Regulation : Compounds similar to this pyrrole derivative have been noted for their ability to regulate norepinephrine and serotonin receptors, which are crucial in treating mood disorders and anxiety .

- Anticancer Activity : Studies have shown that derivatives of pyrrole compounds can exhibit significant anticancer properties by inhibiting tumor cell proliferation. For example, certain substituted pyrazoles derived from similar structures have demonstrated effective cytotoxicity against various cancer cell lines .

The biological activities associated with 5-amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile include:

- Antimicrobial Properties : Research has highlighted the antibacterial effects of pyrrole derivatives against Gram-positive bacteria, indicating potential use in developing new antibiotics .

- Insecticidal Activity : Certain analogs of this compound have shown insecticidal properties by interacting with GABA-A receptors in pests, suggesting applications in agricultural pest control .

Synthesis Methodologies

The synthesis of 5-amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile has been explored through various methods:

These methodologies not only improve the efficiency of synthesis but also allow for the exploration of different derivatives that could enhance biological activity.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of compounds related to 5-amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile:

- Antitumor Activity : A study evaluated various pyrrole derivatives against human cancer cell lines, revealing that certain modifications led to increased cytotoxicity while minimizing toxicity to normal cells .

- Antibacterial Evaluation : Another research focused on synthesizing derivatives that exhibited potent antibacterial properties against specific strains, demonstrating the compound's versatility in medicinal chemistry .

- Insecticidal Properties : Research into insecticidal activity highlighted how structural changes in similar compounds could enhance their effectiveness against agricultural pests, providing insights into their potential as eco-friendly pesticides .

Mechanism of Action

The mechanism of action of 5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table and analysis compare 5-amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile to structurally related carbonitrile derivatives documented in the literature.

Key Comparative Insights

Substituent Effects on Reactivity and Stability

- Electronic Effects : The nitrile group enhances electrophilicity at C2 in the pyrrole ring, similar to pyrazole-4-carbonitriles (e.g., 8a, 8c), enabling participation in cycloaddition or cross-coupling reactions .

- Thermal Stability : Analogs with oxadiazole-thioether linkages (8a, 8c) exhibit higher melting points (~175–178 °C) than chloroacetyl derivatives (3b), suggesting superior thermal stability due to aromatic stacking .

Q & A

Q. What are the common synthetic routes for 5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile, and what reaction conditions are typically employed?

The synthesis of pyrrole-carbonitriles often involves condensation or cyclization reactions. For example, analogous compounds are synthesized via nucleophilic substitution or acid-catalyzed cyclization. A K₂CO₃/MeCN system under reflux conditions has been used for cyclization, yielding ~40% in related syntheses . Key steps include purification via column chromatography and characterization using NMR and IR spectroscopy. Reaction parameters such as solvent choice (e.g., 2-propanol) and catalyst loading (e.g., p-toluenesulfonic acid) significantly impact efficiency .

Q. What spectroscopic techniques are essential for characterizing 5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile?

Critical techniques include:

- ¹H/¹³C NMR : To resolve proton environments (e.g., aromatic protons at δ 6.4–7.2 ppm) and nitrile carbons (δ ~115 ppm) .

- IR spectroscopy : Detects functional groups like C≡N stretches (~2200 cm⁻¹) .

- Elemental analysis : Validates composition (e.g., C, H, N ratios).

- Mass spectrometry (ESIMS) : Confirms molecular weight (e.g., [M+1] peaks) .

Q. What are typical characterization benchmarks for pyrrole-carbonitrile derivatives?

Data from analogous compounds provide reference ranges:

These benchmarks assist in verifying synthesis success and purity.

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of 5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile derivatives?

Low yields (e.g., 39–88% in analogous systems ) often stem from side reactions or unstable intermediates. Strategies include:

- Parameter optimization : Adjusting molar ratios, solvent polarity (e.g., high-boiling 2-propanol ), or microwave-assisted synthesis.

- Protective groups : Shielding reactive amino or nitrile groups during synthesis.

- Catalyst screening : Acid catalysts (e.g., p-toluenesulfonic acid) enhance cyclization kinetics .

Q. How do substituents influence the reactivity and regioselectivity of pyrrole-carbonitriles in further functionalization?

Substituent electronic/steric effects dictate reactivity. For example:

- Electron-donating groups (e.g., methyl) : Increase nucleophilicity at adjacent positions.

- Bulky groups (e.g., isopropyl) : Steric hindrance limits access to reaction sites.

Studies on thiophene/furan-substituted analogs show divergent coupling constants (J = 2.1–3.4 Hz) in NMR, reflecting altered substitution patterns . Computational tools (e.g., Fukui indices) predict reactive sites for targeted derivatization.

Q. How can structural ambiguities in pyrrole-carbonitriles be resolved?

Conflicting spectral data (e.g., NMR shifts) may arise from solvent effects or tautomerism. Cross-validation methods include:

Q. What mechanistic insights guide the optimization of cyclization steps?

Cyclization often proceeds via imine intermediates in acid-catalyzed pathways. For example:

- Brønsted acids (e.g., p-toluenesulfonic acid) : Facilitate proton transfer and ring closure in 2-propanol .

- Kinetic studies : Varying acid concentration or reaction time identifies rate-determining steps.

Intermediate trapping (e.g., quenching at timed intervals) can isolate and characterize transient species.

Notes on Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.